
2-Amino-5-thiocyanatobenzonitrile
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Description
2-Amino-5-thiocyanatobenzonitrile is a useful research compound. Its molecular formula is C8H5N3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-Amino-5-thiocyanatobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, substituting a halogen (e.g., Cl or Br) at the 5-position of 2-aminobenzonitrile with thiocyanate (SCN⁻) under reflux in polar aprotic solvents like DMF or DMSO is common. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to KSCN) and temperature (80–100°C) improves yields. Monitoring via TLC and HPLC ensures reaction completion. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : 1H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 6.8–7.5 ppm), amino group (δ ~5.5 ppm, broad), and nitrile (no proton signal). 13C NMR confirms the nitrile (δ ~115 ppm) and thiocyanate (δ ~110 ppm).
- FT-IR : Absorbance bands for -C≡N (~2240 cm⁻¹), -NH₂ (~3350 cm⁻¹), and -SCN (~2100 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₈H₅N₃S: 175.02 g/mol) .
Q. What are the critical solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Stability tests under varying pH (4–9) and temperature (4°C to 40°C) are essential. Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC every 3–6 months .
Advanced Research Questions
Q. How does the thiocyanate group in this compound influence its reactivity compared to halogenated analogs (e.g., Cl or F substituents)?
- Methodological Answer : Thiocyanate’s ambident nucleophilicity enables dual reactivity (S- or N-attack), unlike halogens. For example, in Suzuki couplings, the -SCN group may act as a directing group or participate in cyclization. Comparative kinetic studies (e.g., pseudo-first-order reactions with Pd catalysts) and DFT calculations (e.g., Fukui indices) reveal electronic differences. Halogenated analogs (e.g., 2-Amino-5-chlorobenzonitrile) show lower electrophilicity at the 5-position .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:
- Use ≥3 biological replicates and positive/negative controls.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare with structurally similar controls (e.g., 2-Amino-5-fluorobenzonitrile) to isolate substituent effects .
Q. How can computational modeling predict the binding affinity of this compound to enzyme targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using X-ray or cryo-EM structures of target enzymes (e.g., kinases or oxidoreductases). Parameterize the thiocyanate group with RESP charges (Gaussian 16). Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs optimize the regioselectivity of this compound in multicomponent reactions?
- Methodological Answer : Use DoE (Design of Experiments) to test variables:
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(4-amino-3-cyanophenyl) thiocyanate |
InChI |
InChI=1S/C8H5N3S/c9-4-6-3-7(12-5-10)1-2-8(6)11/h1-3H,11H2 |
InChI Key |
VESUNGVLHYAWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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